(3-hydroxy-2-methylpropyl) benzoate
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Overview
Description
(3-Hydroxy-2-methylpropyl) benzoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from benzoic acid and 3-hydroxy-2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzoate derivatives . This could involve binding to the active site of an enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It is known that benzoate derivatives can be involved in various metabolic pathways . For example, they can be part of the degradation pathways of certain aromatic compounds
Pharmacokinetics
Similar compounds have been shown to have short elimination half-lives and wide tissue distribution
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-Methylpropyl Benzoate. For example, the presence of other compounds in the environment can affect the degradation of benzoate derivatives . Additionally, factors such as pH and temperature can influence the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-2-methylpropyl) benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-methylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness: (3-Hydroxy-2-methylpropyl) benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its potential biological activities, set it apart from other similar compounds.
Properties
CAS No. |
112057-72-4 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
WZVYKLJKGOBBRL-UHFFFAOYSA-N |
SMILES |
CC(CO)COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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